2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl
Description
2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl is a symmetrically substituted biphenyl derivative characterized by four methoxy groups at the 2, 2', 6, and 6' positions and methyl groups at the 4 and 4' positions. This substitution pattern confers unique steric and electronic properties, making it a versatile scaffold in coordination chemistry and catalysis. Its rigid backbone and electron-donating methoxy groups enhance its ability to act as a ligand in asymmetric catalysis, particularly in transition metal complexes . Additionally, the methyl groups at the 4,4' positions increase hydrophobicity, influencing solubility and reactivity in organic solvents .
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(2,6-dimethoxy-4-methylphenyl)-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C18H22O4/c1-11-7-13(19-3)17(14(8-11)20-4)18-15(21-5)9-12(2)10-16(18)22-6/h7-10H,1-6H3 |
InChI Key |
HCEQCYGZZNDGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl typically involves:
- Starting from appropriately substituted anisole derivatives (methoxy-substituted phenyl compounds).
- Formation of the biphenyl core via coupling reactions.
- Introduction or retention of methyl groups at the 4 and 4' positions.
- Control of regioselectivity to ensure substitution at the 2,2',6,6' positions with methoxy groups.
Reported Synthetic Route from Literature
A representative and well-documented synthetic procedure is described in the supporting information of a Royal Society of Chemistry publication:
Step 1: Preparation of 2,2',6,6'-tetramethoxy-3,3'-dimethyl-1,1'-biphenyl
- Starting material: 2,4-Dimethoxy-1-methylbenzene.
- The compound is subjected to lithiation using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran (THF) at -78 °C.
- After lithiation, the reaction mixture is warmed and quenched to afford the biphenyl intermediate.
- The product is isolated and purified, yielding 2,2',6,6'-tetramethoxy-3,3'-dimethyl-1,1'-biphenyl.
Step 2: Conversion to the target compound
- The biphenyl intermediate can be further functionalized or purified as required.
- The methyl groups at the 4 and 4' positions are introduced or confirmed by the starting materials and reaction conditions.
NMR data confirm the structure:
| Proton Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 7.18 (d, J=8.4 Hz, 2H) | Aromatic protons |
| 3.72 (s, 6H) | Methoxy groups (OCH3) |
| 3.41 (s, 6H) | Methoxy groups (OCH3) |
| 2.28 (d, J=0.7 Hz, 6H) | Methyl groups (CH3) |
| Carbon Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 157.2, 156.6 | Aromatic carbons attached to OCH3 |
| 130.2, 123.2, 117.8, 106.4 | Aromatic carbons |
| 59.7, 56.0 | Methoxy carbons |
| 15.8 | Methyl carbons |
This synthesis yields the target compound with high purity and yield.
Alternative Oxidative Coupling Approach
A Chinese patent (CN104529715A) describes a method for preparing related tetraalkyl-substituted biphenyls via oxidative coupling of 2,6-dialkylphenols in the presence of strong acids and solvents like N,N-dimethylformamide (DMF). The process involves:
- Dissolving 2,6-dialkylphenol in DMF at 70-90 °C.
- Slow addition of a high concentration of a strong acid (e.g., perchloric acid, periodic acid, or hyperbromic acid) to induce oxidative coupling.
- Formation of biphenyl diquinone intermediates.
- Subsequent reduction with inorganic reducing agents (such as sodium sulfite) in an organic solvent (industrial spirit) to yield the biphenyl diphenol.
- Purification by washing and drying.
While this patent focuses on tetraalkyl-substituted biphenyl diphenols, the methodology can be adapted for methoxy-substituted biphenyls by using appropriate phenol derivatives.
Summary Table of Preparation Conditions
Analysis of Preparation Methods
Advantages and Disadvantages
Recommendations
- For laboratory-scale synthesis requiring high purity and regioselectivity, the lithiation and coupling route is preferred.
- For industrial or bulk synthesis, oxidative coupling with controlled acid addition and reduction steps offers a practical and efficient approach.
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The biphenyl core provides a rigid framework that can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2,2',5,5'-Tetramethoxy-1,1'-biphenyl
- Key Differences :
6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl (MeO-BIPHEP)
- Structure : Methoxy groups at 6,6' positions; diphenylphosphine groups at 2,2' positions.
- Key Differences :
Functional Group Variations
2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl
- Structure : Bromine atoms at 2,2',6,6' positions; methoxy groups at 4,4' positions.
- Key Differences :
3,3',5,5'-Tetramethoxy-4,4'-diphenoquinone
- Structure: Methoxy groups at 3,3',5,5' positions; quinone moieties at 4,4' positions.
- Key Differences: Quinone groups impart redox activity, making this compound suitable for electrochemical applications, unlike the inert methyl groups in the target compound . The meta-methoxy substitution pattern disrupts conjugation, reducing planarity compared to the ortho-methoxy arrangement in the target compound .
Ligand Performance in Catalysis
Garphos™ Ligands (e.g., (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl)
- Structure : Phosphine groups at 2,2' positions; methoxy groups at 4,4',6,6' positions.
- Key Differences :
- The phosphine groups enhance metal-binding affinity, enabling high enantioselectivity in hydrogenation reactions, whereas the target compound lacks such functional groups .
- The 4,4',6,6'-methoxy substitution in Garphos™ reduces steric hindrance around the metal center compared to the 2,2',6,6' substitution in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (CH₂Cl₂) | LogP (Predicted) |
|---|---|---|---|
| 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl | 158–160 | High | 3.8 |
| MeO-BIPHEP | 192–194 | Moderate | 5.2 |
| 2,2',6,6'-Tetrabromo-4,4'-dimethoxy-1,1'-biphenyl | 210–212 | Low | 4.5 |
Biological Activity
2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl is with a molecular weight of approximately 302.37 g/mol. The compound features two biphenyl units with methoxy and methyl substitutions that may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals. This antioxidant property can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways. For instance, inhibition of α-amylase and α-glucosidase has been noted in related biphenyl derivatives, suggesting potential antidiabetic properties .
- Cell Proliferation Modulation : The compound may affect cell proliferation through modulation of signaling pathways involved in cancer cell growth. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines .
Biological Assays
To evaluate the biological activity of 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl, various in vitro assays are employed:
| Assay Type | Purpose | Outcome |
|---|---|---|
| MTT Assay | Measure cytotoxicity against cancer cell lines | IC50 values for cell viability |
| Enzyme Inhibition Assays | Assess inhibition of α-amylase and α-glucosidase | Percentage inhibition |
| Antioxidant Activity Assay | Evaluate free radical scavenging capacity | IC50 for DPPH radical scavenging |
Case Studies
Several studies have investigated the biological effects of biphenyl derivatives similar to 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl:
- Antidiabetic Effects : A study demonstrated that a related biphenyl compound significantly inhibited α-amylase and α-glucosidase activities in vitro. This suggests potential use in managing postprandial blood glucose levels .
- Cytotoxicity Against Cancer Cells : Research has shown that derivatives with similar structural motifs exhibit selective cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : Some biphenyl derivatives have been studied for their neuroprotective properties in models of neurodegeneration. These studies indicate a reduction in neuronal cell death through antioxidant mechanisms .
Q & A
Q. What are the common synthetic routes for preparing 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves methoxylation of biphenyl precursors using methanol and a strong acid catalyst (e.g., H₂SO₄) under elevated temperatures (80–120°C) for 12–24 hours . Oxidative coupling of substituted phenols with CuCl₂ or VOF₃ in trifluoroacetic acid (TFA) is another route, yielding tetramethoxy derivatives . Key factors affecting yield include:
- Reaction time : Prolonged heating ensures complete substitution but risks over-oxidation.
- Catalyst loading : Excess acid may degrade sensitive methoxy groups.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for removing byproducts like quinones or hydroxylated intermediates .
Q. How is this compound utilized as a ligand scaffold in asymmetric catalysis?
- Methodological Answer : The biphenyl core serves as a chiral backbone for phosphine ligands (e.g., Garphos™ derivatives) in transition-metal catalysis. For example:
- (S)-Ph-Garphos™ (C₄₀H₃₆O₄P₂) coordinates with Ru or Rh to catalyze asymmetric hydrogenation of ketones, achieving >90% enantiomeric excess (ee) in some cases .
- Substituents like bis(trifluoromethylphenyl) groups enhance steric bulk, improving selectivity in C–C bond-forming reactions .
- Experimental Tip : Ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (e.g., THF vs. DCM) significantly impact catalytic activity .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃) identifies methoxy (~δ 3.8–4.0 ppm) and methyl groups (~δ 2.2–2.5 ppm). Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry; e.g., the dihedral angle between biphenyl rings (45–60°) influences ligand rigidity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₄₀H₃₆O₄P₂: calc. 642.66, obs. 642.65) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Storage : Keep under inert atmosphere (Ar/N₂) at room temperature to prevent oxidation .
Advanced Research Questions
Q. How can ligand substituents be systematically optimized to enhance enantioselectivity in asymmetric reactions?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., 3,5-di-t-butylphenyl ) increase rigidity, favoring specific transition states. Compare (S)-DTBM-Garphos™ (C₇₆H₁₀₈O₈P₂) vs. less bulky (S)-Ph-Garphos™ in hydrogenation .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ ) polarize the metal center, accelerating oxidative addition steps .
- Table 1 : Ligand Performance Comparison
| Ligand | Substituent | Reaction (ee%) | Reference |
|---|---|---|---|
| (S)-DTBM-Garphos™ | 3,5-di-t-butylphenyl | 92% (Ketone) | |
| (S)-BTFM-Garphos™ | 3,5-CF₃ | 88% (Alkene) |
- Computational Screening : Use DFT (B3LYP/6-31G*) to model ligand-metal interactions and predict selectivity .
Q. How to resolve contradictions in reported catalytic performance across studies?
- Methodological Answer :
- Variable Control : Standardize substrates (e.g., acetophenone vs. α,β-unsaturated esters) and reaction conditions (pressure, solvent).
- Mechanistic Probes : Conduct kinetic isotopic effects (KIE) or Hammett studies to identify rate-limiting steps .
- Case Study : Discrepancies in ee% for Ru-catalyzed hydrogenations may stem from trace moisture or oxygen; use Schlenk techniques for reproducibility .
Q. What computational methods elucidate the conformational dynamics of biphenyl ligands?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate torsion angles (e.g., inter-ring dihedral) in Gaussian09 to assess flexibility .
- DFT Calculations : Optimize ground-state geometries and compare with X-ray data to validate models .
- NMR Correlation : Overlay computed ¹H chemical shifts with experimental data to refine force fields .
Q. How to optimize oxidative coupling reactions for biphenyl synthesis?
- Methodological Answer :
- Catalyst Screening : Test VOF₃, FeCl₃, or Pd(OAc)₂ in TFA/CH₂Cl₂ (1:1) at 0–25°C .
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may reduce coupling efficiency.
- Monitoring : Use TLC (hexane:EtOAc 4:1) to track reaction progress and isolate intermediates .
Q. What strategies improve the stability of air-sensitive biphenyl derivatives?
- Methodological Answer :
Q. How does methoxy group positioning influence electronic properties in related biphenyls?
- Methodological Answer :
- Electrochemical Studies : Use cyclic voltammetry (CHI760E) to measure redox potentials; para-methoxy groups lower oxidation potentials vs. ortho-substituents .
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts to assess conjugation extent (e.g., 280 nm for tetramethoxy vs. 320 nm for hexamethoxy derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
